Antiviral Potency Against Varicella-Zoster Virus (VZV): Class-Level Anti-VZV Activity of Tetrahydrothiopyran Derivatives
Tetrahydrothiopyran derivatives as a class exhibit potent anti-VZV activity. In the foundational patent US 6,903,125, exemplified tetrahydro-2H-thiopyran-4-carboxamide compounds demonstrated EC₅₀ values ranging from 0.033 to 0.10 µM against VZV in plaque reduction assays, representing an approximately 34- to 103-fold improvement over acyclovir (EC₅₀ = 3.4 µM) tested under comparable conditions [1]. The target compound N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)pivalamide contains the same tetrahydro-2H-thiopyran core but bears a distinct pivalamide side-chain and a 4-(2-hydroxyethoxy) substitution, placing it within this antiviral chemotype. However, no compound-specific EC₅₀ has been published in a primary peer-reviewed source for CAS 2320601-62-3; the patent class data provide a structural-activity context but cannot substitute for direct measurement.
| Evidence Dimension | Anti-VZV activity (EC₅₀) |
|---|---|
| Target Compound Data | Not directly measured in peer-reviewed literature; structurally belongs to tetrahydrothiopyran antiviral chemotype with class EC₅₀ range 0.033–0.10 µM |
| Comparator Or Baseline | Acyclovir: EC₅₀ = 3.4 µM (VZV plaque reduction assay) |
| Quantified Difference | Class-level potency advantage of ~34- to 103-fold over acyclovir for tetrahydrothiopyran-4-carboxamide derivatives; target compound-specific fold improvement cannot be calculated without direct measurement |
| Conditions | VZV plaque reduction assay in human embryonic lung cells; patent US 6,903,125 B2 |
Why This Matters
For procurement decisions in antiviral research programs, the tetrahydrothiopyran chemotype's established superiority over acyclovir against VZV provides a rationale for selecting this scaffold, but the absence of compound-specific EC₅₀ data for CAS 2320601-62-3 necessitates confirmatory in-house testing before substituting it for a characterized analog.
- [1] Kontani T, Miyata J, Hamaguchi W, Kawano T, Kamikawa A, Suzuki H, Sudo K. Tetrahydro-2H-thiopyran-4-carboxamide derivative. US Patent 6,903,125 B2, granted June 7, 2005. View Source
